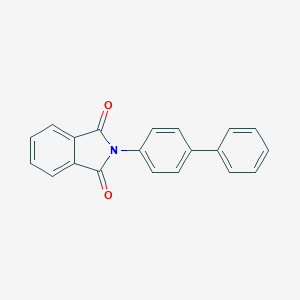

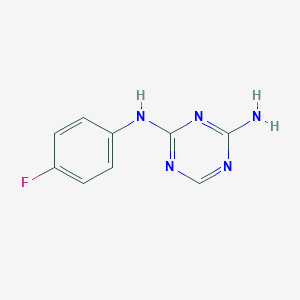

N-(4-氟苯基)-1,3,5-三嗪-2,4-二胺

描述

Synthesis Analysis

The synthesis of N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine involves multiple steps, including reactions starting from 2,4,6-trichloro-1,3,5-triazine and subsequent nucleophilic substitutions and ring closures. Compounds similar to N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine, such as 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines, have been synthesized to explore antimicrobial activities, highlighting the relevance of the fluorophenyl component for activity (Saleh et al., 2010).

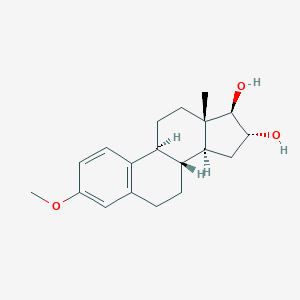

Molecular Structure Analysis

The molecular structure of N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine and similar compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal the geometrical configurations, bond lengths, angles, and the influence of substituents on the triazine ring's structure. The crystal structure of related compounds demonstrates extensive hydrogen bonding networks maintaining the crystal structure, indicating a robust molecular conformation (Janes, 2000).

Chemical Reactions and Properties

N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine participates in various chemical reactions due to its active amine and triazine groups. It can undergo substitution reactions, contributing to the synthesis of polymers, dyestuffs, and pharmaceuticals. The presence of the fluorophenyl group significantly influences its reactivity and interaction with other molecules, enhancing its potential as a building block in organic synthesis.

Physical Properties Analysis

The physical properties of N-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine, including solubility, melting point, and crystallinity, are crucial for its processing and application. Compounds with a triazine base exhibit excellent solubility in polar aprotic solvents and significant thermal stability, making them suitable for various industrial applications (Li et al., 2017).

科研应用

聚酰亚胺合成:

- 应用: 合成具有优异溶解性和热稳定性的可溶性聚酰亚胺。

- 细节: 使用三嗪基二胺,包括N-(4-氟苯基)-1,3,5-三嗪-2,4-二胺,合成具有潜在应用于聚合物半导体(Li et al., 2017)的聚酰亚胺。

癌症研究:

- 应用: 作为CDK2抑制剂用于肿瘤细胞。

- 细节: 从N-(4-氟苯基)-1,3,5-三嗪-2,4-二胺衍生的化合物显示出对与癌症相关的蛋白质CDK2具有潜在活性(Bawazir & Rahman, 2020)。

抗菌活性:

- 应用: 开发抗菌剂。

- 细节: 包括N-(4-氟苯基)-1,3,5-三嗪-2,4-二胺在内的2-氟苯基-4,6-二取代三嗪类化合物显示出对各种细菌和真菌具有显著活性(Saleh et al., 2010)。

电极开发:

- 应用: 制备用于金属离子检测的选择性电极。

- 细节: 从N-(4-氟苯基)-1,3,5-三嗪-2,4-二胺衍生的席夫碱用于开发选择性对Sm3+离子的电极(Upadhyay et al., 2012)。

除草剂分析:

- 应用: 研究用于除草剂的对称三嗪的激发态。

- 细节: 对包括N-(4-氟苯基)-1,3,5-三嗪-2,4-二胺衍生物在内的对称三嗪进行研究,以了解它们的吸收和发射特性(Oliva et al., 2005)。

Safety And Hazards

While specific safety and hazards information for “N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine” was not found, similar compounds require precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

性质

IUPAC Name |

2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCAZIWUCXRTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351613 | |

| Record name | N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

CAS RN |

1549-50-4 | |

| Record name | N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。